7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde is a chemical compound with the CAS Number: 400067-02-9 . It has a molecular weight of 256.3 and its IUPAC name is 7-methyl-2-(4-morpholinyl)-3-quinolinecarbaldehyde . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde is1S/C15H16N2O2/c1-11-2-3-12-9-13(10-18)15(16-14(12)8-11)17-4-6-19-7-5-17/h2-3,8-10H,4-7H2,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 256.3 . The InChI code representing its molecular structure is1S/C15H16N2O2/c1-11-2-3-12-9-13(10-18)15(16-14(12)8-11)17-4-6-19-7-5-17/h2-3,8-10H,4-7H2,1H3
.
Scientific Research Applications
Synthesis and Reactivity
- Quinoline derivatives, including those with morpholin-4-yl groups, are synthesized through various chemical reactions such as Claisen-Schmidt condensation, one-pot multicomponent reactions (MCRs), reductive amination, and Grignard reaction. These compounds have been explored for their potential in forming complex molecular structures and exhibiting a wide range of biological activities (Gouda & El‐Bana, 2022).
Biological Activities and Applications
- Research on quinoline-3-carbaldehyde derivatives has explored their potential in medicinal chemistry, including the synthesis of compounds with potential antibacterial, antitumor, and anti-inflammatory activities. For instance, novel quinolinyl chalcones derived from quinoline-3-carbaldehydes have shown promising growth-promoting effects on plants and exhibited antimicrobial properties (Hassan, Alzandi, & Hassan, 2020).
Chemical Characterization and Analysis
- The synthesis of quinolinecarbaldehydes and their Schiff base derivatives has been reported, with detailed spectroscopic and electrochemical characterization. These studies provide valuable information for the development of novel compounds with potential applications in various fields of science and technology (Wantulok et al., 2020).
Potential for Molecular Switches and Photoinduced Reactions
- Quinoline-3-carbaldehydes have been studied for their role in photoinduced hydrogen-atom transfer, demonstrating the potential for developing molecular switches. This highlights the interesting photophysical properties of quinoline derivatives that could be harnessed for various scientific applications (Lapinski et al., 2009).
Safety And Hazards
properties
IUPAC Name |
7-methyl-2-morpholin-4-ylquinoline-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-2-3-12-9-13(10-18)15(16-14(12)8-11)17-4-6-19-7-5-17/h2-3,8-10H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXORMWUIJFHDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=O)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355463 |
Source
|
Record name | 7-Methyl-2-(morpholin-4-yl)quinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde | |
CAS RN |
400067-02-9 |
Source
|
Record name | 7-Methyl-2-(morpholin-4-yl)quinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.